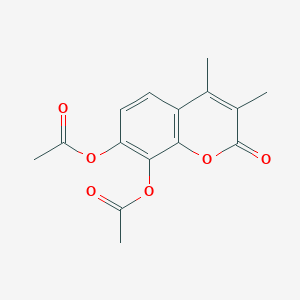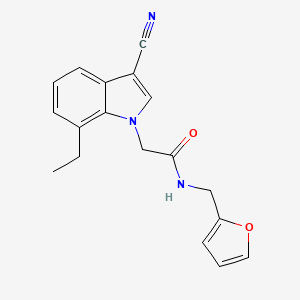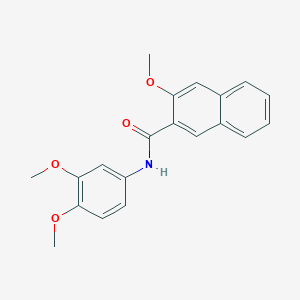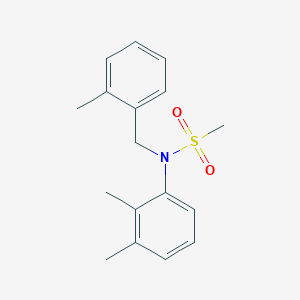
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide, also known as DAA, is a chemical compound that has been used in various scientific research applications. This compound is of interest due to its potential therapeutic properties, as well as its unique chemical structure. In
Wirkmechanismus
The exact mechanism of action of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is not fully understood. However, it is believed to act on various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. By modulating these pathways, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is able to exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme involved in inflammation. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide in lab experiments is its unique chemical structure, which allows for the exploration of new signaling pathways and potential therapeutic targets. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide. One area of interest is the development of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide as a potential therapeutic agent for the treatment of pain and inflammatory diseases. Additionally, further studies are needed to explore the potential antitumor properties of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide and its mechanisms of action in cancer cells. Finally, the development of more efficient synthesis methods for 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide could facilitate its use in future research.
Conclusion
In conclusion, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. Its unique chemical structure and potential therapeutic properties make it an interesting target for future research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide involves the reaction of 1,2-dihydro-5-acenaphthylenol with N,N-dimethylacetamide in the presence of a catalyst. This reaction results in the formation of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammatory diseases. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to have antitumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)15(18)10-13-9-8-12-7-6-11-4-3-5-14(13)16(11)12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDOYKNUPWZRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)


![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)